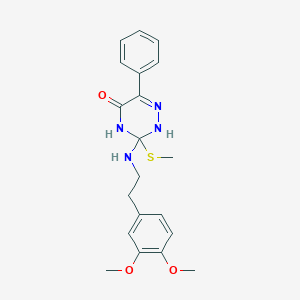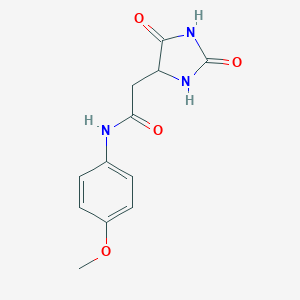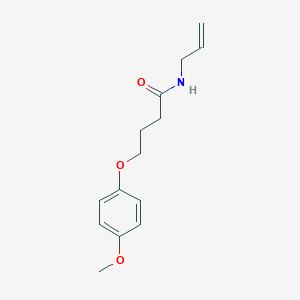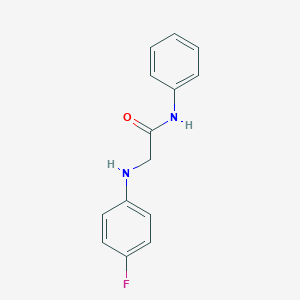
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of oxidative stress and inflammation. It also has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects on the brain. It also has low toxicity and is well-tolerated in animal models. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Orientations Futures
For research on 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential use in the treatment of neurological disorders, and optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic properties. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. While its mechanism of action is not fully understood, it has shown promise in the treatment of neurological disorders. Further research is needed to fully elucidate its effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 1-piperidinemethanamine to form the Schiff base intermediate. This intermediate is then condensed with thiazolidine-2,4-dione to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Formule moléculaire |
C16H16Cl2N2O2S |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-12-5-4-11(13(18)9-12)8-14-15(21)20(16(22)23-14)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2/b14-8- |
Clé InChI |
HNASYEZBGPIUBX-ZSOIEALJSA-N |
SMILES isomérique |
C1CCN(CC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
SMILES canonique |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)




![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)




![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
